![molecular formula C16H10N4O5 B14271635 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one CAS No. 138682-90-3](/img/structure/B14271635.png)
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one is a hydrazone derivative that has garnered attention due to its diverse applications in various fields such as chemistry, biology, and industry. This compound is known for its unique structural properties, which make it useful in the synthesis of other chemical compounds and in various analytical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one typically involves the condensation of 2-naphthaldehyde with 2,4-dinitrophenylhydrazine. This reaction is carried out in a refluxing acidic medium, often yielding the target compound in high purity and yield . The reaction conditions are crucial for the successful synthesis, with temperature and pH playing significant roles.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
化学反应分析
Types of Reactions
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amines.
Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids for condensation reactions, reducing agents like hydrogen or metal hydrides for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various hydrazone derivatives, amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules.
科学研究应用
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one has several scientific research applications:
作用机制
The mechanism of action of 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one involves its ability to form stable complexes with various molecules. This is primarily due to the presence of the hydrazone functional group, which can participate in hydrogen bonding and other interactions. The compound’s molecular targets and pathways are still under investigation, but its ability to detect and bind to specific ions and molecules makes it a valuable tool in analytical chemistry .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications, particularly in the detection of carbonyl compounds.
Dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates: These compounds share similar structural features and are used in the synthesis of biologically active molecules.
Uniqueness
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one is unique due to its specific structural configuration, which imparts distinct chemical properties. Its ability to form stable complexes and its vibrant color make it particularly useful in analytical applications and as a dye precursor .
属性
CAS 编号 |
138682-90-3 |
|---|---|
分子式 |
C16H10N4O5 |
分子量 |
338.27 g/mol |
IUPAC 名称 |
3-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H10N4O5/c21-16-8-11-4-2-1-3-10(11)7-14(16)18-17-13-6-5-12(19(22)23)9-15(13)20(24)25/h1-9,21H |
InChI 键 |
OOTXESONLJRGSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


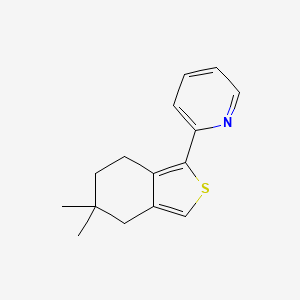
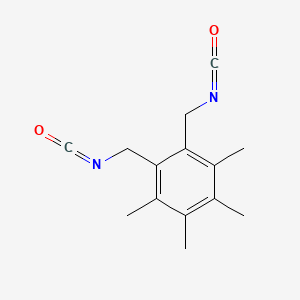

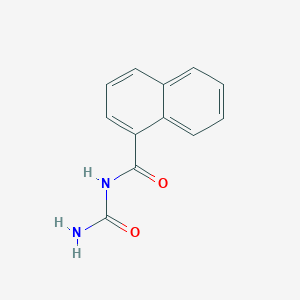
methanone](/img/structure/B14271570.png)
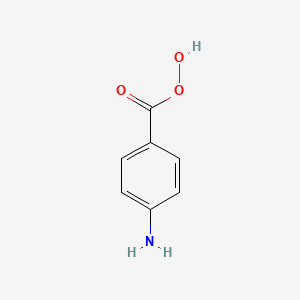
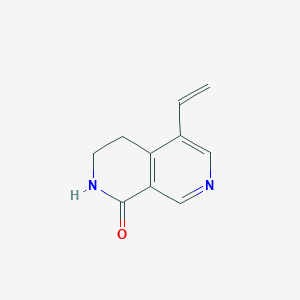

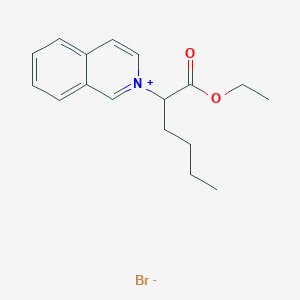
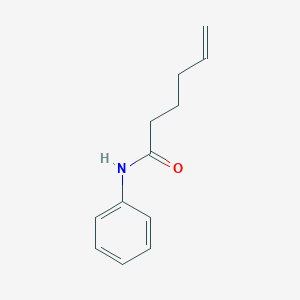
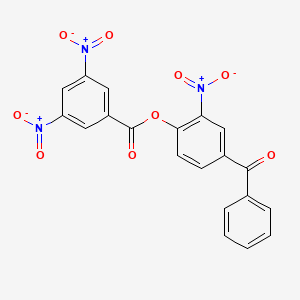
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)

